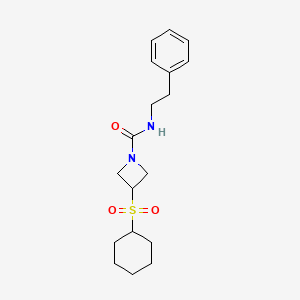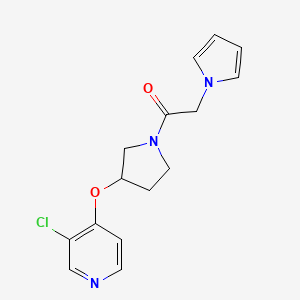
methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H27N3O4 and its molecular weight is 337.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a compound of interest in the development of novel heterocyclic amino acids. Its synthesis involves converting piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into corresponding β-keto esters, treated with N,N-dimethylformamide dimethyl acetal. The reaction of β-enamine diketones with various N-mono-substituted hydrazines yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, highlighting its potential as a versatile building block in medicinal chemistry. The structures of these novel compounds are confirmed through NMR spectroscopy and HRMS, demonstrating their utility in synthesizing complex heterocycles for pharmaceutical research (Matulevičiūtė et al., 2021).
Reaction Mechanisms and Derivatives
Research into the chemistry of related compounds, such as the synthesis of tricyclic condensed rings incorporating pyrazole moieties bonded to a 4-piperidinyl substituent, provides insights into potential antipsychotic molecules. The acylation of chloro-substituted cyclic ketones with 1-substituted piperidine-4-carboxylate derivatives, followed by heterocyclization, results in novel compounds that expand the applications of this compound derivatives in therapeutic agent development (Pinna et al., 2013).
Solid Form Selection and Characterization
The solid form selection of zwitterionic compounds related to this compound is crucial for pharmaceutical development. For example, the study of a zwitterionic 5-HT4 receptor agonist showcases the identification and characterization of stable forms suitable for further investigation, highlighting the importance of solid-state characterization, salt screening, and physical stability in selecting solid forms for medicinal chemistry applications (Kojima et al., 2008).
Antagonistic Activity and Receptor Interaction
The molecular interaction of related compounds with receptors, such as the CB1 cannabinoid receptor, underscores the significance of structural analysis and pharmacophore modeling in drug design. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the steric binding interactions and the spatial orientation required for receptor antagonism, offering a foundation for developing selective and potent ligands (Shim et al., 2002).
作用機序
Target of Action
The primary targets of the compound “methyl 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with various receptors and enzymes in the body . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions of “this compound” with its targets would depend on the specific biochemical properties of the compound and the target.
Biochemical Pathways
Without specific research on this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s solubility, stability, and molecular size would all influence its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
特性
IUPAC Name |
methyl 1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-8-20-12-14(15(18-20)24-11-5-2)16(21)19-9-6-13(7-10-19)17(22)23-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGAVAUFIHYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[1-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2400937.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)
![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)
![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)
![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)


